1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride
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Overview
Description
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride is an organic compound that features a bromophenyl group attached to an aziridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride typically involves the reaction of 2-bromobenzyl chloride with ethylamine to form the intermediate 2-bromobenzyl ethylamine. This intermediate is then cyclized to form the aziridinium ion. The reaction conditions often require a polar solvent such as acetonitrile and a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form corresponding aziridine oxides.
Reduction: Reduction reactions can convert the aziridinium ion to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted aziridines.
Oxidation: Products include aziridine oxides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride involves its interaction with nucleophiles and electrophiles. The aziridinium ion is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This reactivity is harnessed in various applications, including drug development and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-1-ethylaziridin-1-ium chloride
- 1-[(2-Fluorophenyl)methyl]-1-ethylaziridin-1-ium chloride
- 1-[(2-Iodophenyl)methyl]-1-ethylaziridin-1-ium chloride
Uniqueness
1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
CAS No. |
75239-77-9 |
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Molecular Formula |
C11H15BrClN |
Molecular Weight |
276.60 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-1-ethylaziridin-1-ium;chloride |
InChI |
InChI=1S/C11H15BrN.ClH/c1-2-13(7-8-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
LNWVLTAVNNGCRA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CC1)CC2=CC=CC=C2Br.[Cl-] |
Origin of Product |
United States |
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